

Carvoxime: A Versatile Chiral Building Block for Asymmetric Synthesis

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Compound of Interest

Compound Name: **Carvoxime**
Cat. No.: **B7783262**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Carvoxime, a chiral oxime readily derived from the naturally abundant monoterpene carvone, serves as a valuable and versatile building block in asymmetric organic synthesis. Its inherent chirality, coupled with the reactivity of the oxime functionality, provides a powerful platform for the stereocontrolled synthesis of a diverse range of complex molecules, particularly nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the use of **carvoxime** in the synthesis of chiral lactams and their subsequent elaboration into medicinally relevant compounds.

Key Applications of Carvoxime

The primary application of **carvoxime** as a chiral building block lies in its ability to undergo a stereospecific Beckmann rearrangement to yield a chiral seven-membered lactam. This lactam, possessing a defined stereocenter, is a key intermediate for the synthesis of a variety of more complex chiral molecules, including substituted piperidines and other alkaloids. The chirality of the starting **carvoxime** directly translates to the chirality of the resulting lactam and subsequent products, making it an excellent tool for enantioselective synthesis.

One notable application is in the synthesis of potent and selective neurokinin (NK-1) receptor antagonists, such as (+)- and (-)-CP-96,345. These compounds are of significant interest in drug development for the treatment of various conditions, including pain, inflammation, and

depression. The asymmetric synthesis of these antagonists highlights the utility of **carvoxime** as a chiral precursor to complex pharmaceutical agents.

Data Presentation

The following tables summarize the quantitative data for the key transformations involved in the synthesis of a chiral lactam from **carvoxime** and its subsequent conversion to a key intermediate for the synthesis of CP-96,345.

Table 1: Synthesis of Chiral Lactam from **Carvoxime** via Beckmann Rearrangement

Step	Reaction	Reagents and Conditions	Product	Yield (%)
1	Oximation of Carvone	NH ₂ OH·HCl, NaOAc, EtOH, reflux	Carvoxime	95
2	Beckmann Rearrangement	TsCl, Pyridine, 0 °C to rt	Chiral Lactam	85

Table 2: Elaboration of the Chiral Lactam

Step	Starting Material	Reaction	Reagents and Conditions	Product	Yield (%)
3	Chiral Lactam	N-Alkylation	NaH, DMF, Benzyl Bromide	N-Benzyl Lactam	90
4	N-Benzyl Lactam	Reduction	LiAlH ₄ , THF, reflux	Chiral Piperidine	88

Experimental Protocols

Protocol 1: Synthesis of (S)-**Carvoxime** from (R)-Carvone

- Materials: (R)-Carvone, Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$), Sodium acetate (NaOAc), Ethanol (EtOH).
- Procedure:
 - To a solution of (R)-carvone (10.0 g, 66.6 mmol) in ethanol (100 mL) is added hydroxylamine hydrochloride (13.9 g, 200 mmol) and sodium acetate (16.4 g, 200 mmol).
 - The reaction mixture is heated to reflux for 2 hours.
 - After cooling to room temperature, the solvent is removed under reduced pressure.
 - The residue is partitioned between water (100 mL) and diethyl ether (150 mL).
 - The aqueous layer is extracted with diethyl ether (2 x 50 mL).
 - The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford **(S)-carvoxime** as a colorless oil (10.4 g, 95% yield).

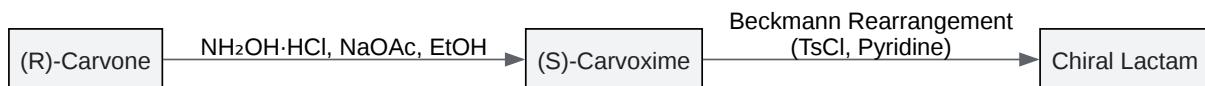
Protocol 2: Beckmann Rearrangement of **(S)-Carvoxime** to the Chiral Lactam

- Materials: **(S)-Carvoxime**, p-Toluenesulfonyl chloride (TsCl), Pyridine.
- Procedure:
 - To a solution of **(S)-carvoxime** (5.0 g, 30.3 mmol) in pyridine (30 mL) at 0 °C is added p-toluenesulfonyl chloride (6.3 g, 33.3 mmol) portionwise.
 - The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
 - The reaction is quenched by the slow addition of water (10 mL).
 - The mixture is extracted with ethyl acetate (3 x 50 mL).
 - The combined organic layers are washed with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).

- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to give the chiral lactam as a white solid (4.3 g, 85% yield).

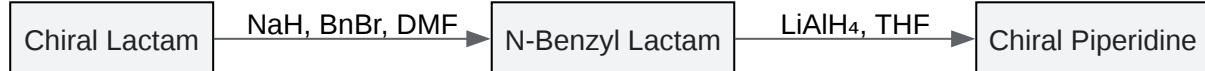
Mandatory Visualization

The following diagrams illustrate the key synthetic pathways described in this document.



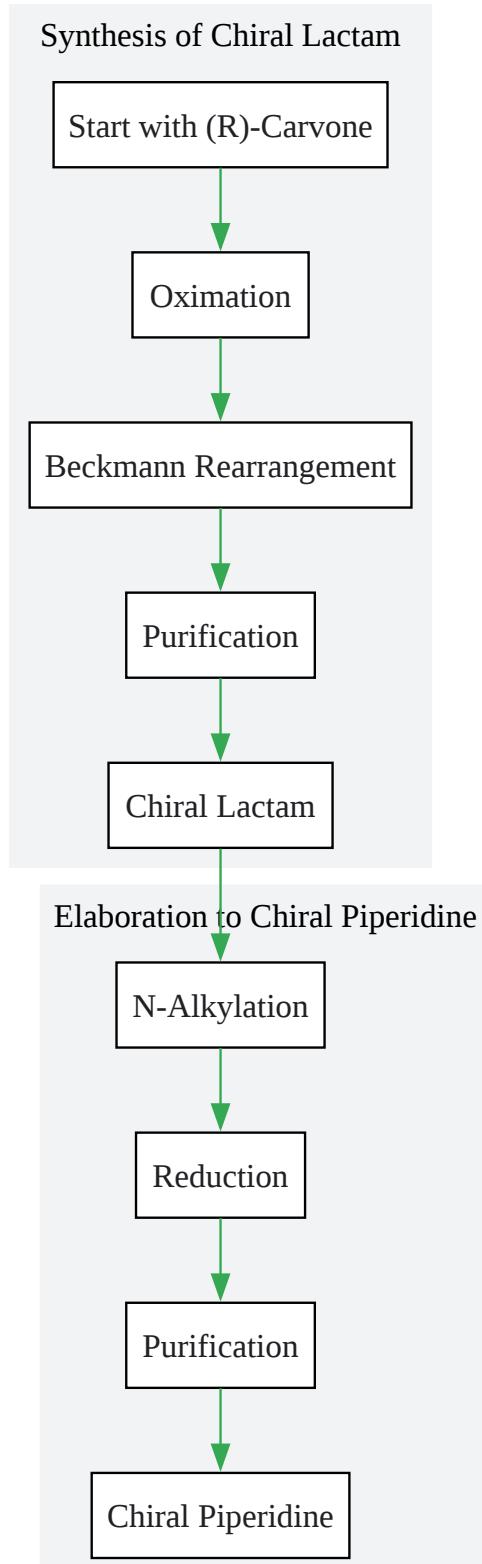
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Caption: Synthesis of the chiral lactam from (R)-carvone.



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Caption: Elaboration of the chiral lactam to a chiral piperidine.



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Caption: Overall experimental workflow.

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